molecular formula C22H23N3O3 B11303280 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11303280
M. Wt: 377.4 g/mol
InChI Key: RHCYPRSVIKXOLP-UHFFFAOYSA-N
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Description

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the furan derivative with 2,5-dimethylphenol in the presence of a suitable base.

    Formation of the oxazole ring: This is typically done through a cyclization reaction involving an amide or nitrile precursor.

    Introduction of the piperidinyl group: This step involves the reaction of the oxazole derivative with piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: This compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethylamine hydrochloride
  • 5-[(2,5-Dimethylphenoxy)methyl]-2-furylmethanol

Uniqueness

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a piperidinyl group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H23N3O3/c1-15-6-7-16(2)20(12-15)26-14-17-8-9-19(27-17)21-24-18(13-23)22(28-21)25-10-4-3-5-11-25/h6-9,12H,3-5,10-11,14H2,1-2H3

InChI Key

RHCYPRSVIKXOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N

Origin of Product

United States

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